molecular formula C7H9N3O2 B14034664 (5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

Katalognummer: B14034664
Molekulargewicht: 167.17 g/mol
InChI-Schlüssel: JPYZNEPMEUAIJD-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is a heterocyclic compound that features a benzotriazole ring fused with a tetrahydro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminobenzene with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzotriazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole oxides, while substitution reactions can introduce various functional groups into the benzotriazole ring, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may influence cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzotriazole: A simpler analog with similar chemical properties but lacking the tetrahydro structure.

    1H-Benzotriazole-5-carboxylic acid: Another related compound with a different substitution pattern on the benzotriazole ring.

Uniqueness

(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid is unique due to its tetrahydro structure, which imparts different chemical and physical properties compared to its analogs. This structural feature may enhance its stability and reactivity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C7H9N3O2

Molekulargewicht

167.17 g/mol

IUPAC-Name

(5S)-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

InChI

InChI=1S/C7H9N3O2/c11-7(12)4-1-2-5-6(3-4)9-10-8-5/h4H,1-3H2,(H,11,12)(H,8,9,10)/t4-/m0/s1

InChI-Schlüssel

JPYZNEPMEUAIJD-BYPYZUCNSA-N

Isomerische SMILES

C1CC2=NNN=C2C[C@H]1C(=O)O

Kanonische SMILES

C1CC2=NNN=C2CC1C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.